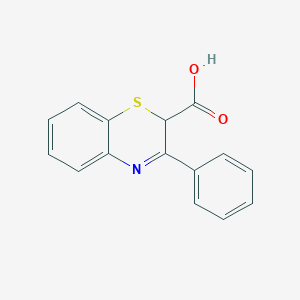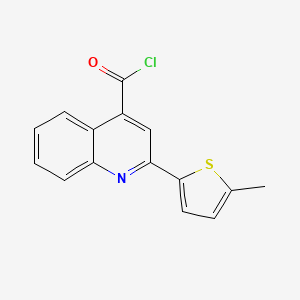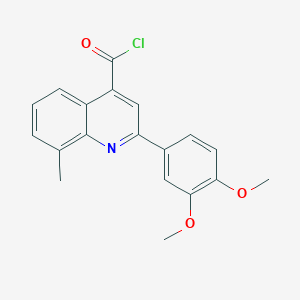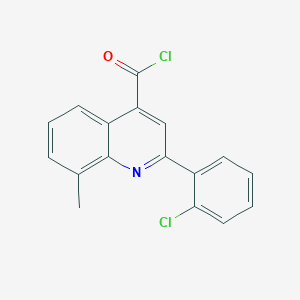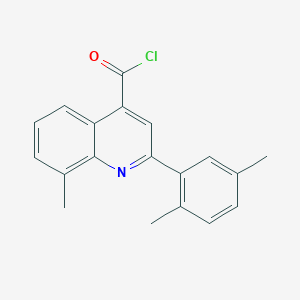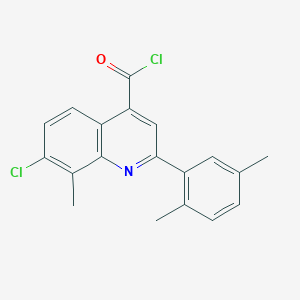
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
説明
7-Chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride (7-Cl-2-DMP-8-M-Q-4-CC) is an organic compound with a unique chemical structure that has been studied extensively in recent years. It has been used in a variety of scientific research applications, including the synthesis of other compounds, the study of biochemical and physiological effects, and the exploration of potential future directions.
科学的研究の応用
Photophysical Properties and Computational Investigations
Research on tricarbonylrhenium(I) derivatives related to the query compound has explored their photophysical properties and computational aspects. Such studies focus on understanding the optical properties and electronic structure of these complexes, which could imply applications in materials science, particularly in the development of new luminescent materials or in photovoltaic systems (Albertino et al., 2007).
Catalytic Applications in Organic Synthesis
The catalytic potential of metal complexes involving quinoline derivatives has been demonstrated in asymmetric aldol and silylcyanation reactions. This suggests that compounds like the one could be used as ligands in the development of catalysts for specific organic transformations, contributing to the synthesis of complex organic molecules with high stereochemical control (Yoon et al., 2006).
Structural Chemistry and Crystal Engineering
Studies on diquinoline and related compounds reveal insights into their crystal structures and interactions, such as hydrogen bonding and π-π interactions. These findings are crucial for the field of crystal engineering, where understanding these interactions can lead to the design of materials with desired properties, including pharmaceutical cocrystals or materials with specific optical or electronic characteristics (Vranec et al., 2012).
Inorganic-Organic Hybrid Materials
The synthesis and characterization of inorganic-organic hybrid complexes featuring N-containing aromatic Brønsted bases and metal chlorides have been explored. Such materials have potential applications in the development of novel hybrid materials with unique chemical and physical properties, useful in catalysis, sensor technology, or as functional materials in electronics and photonics (Jin & Wang, 2012).
Heterocyclic Chemistry
The reactivity of chlorosulfonyl compounds with anilines leading to heterocyclic derivatives indicates a route for synthesizing novel heterocycles. This has implications for the discovery and development of new pharmaceuticals, agrochemicals, and materials science, where such heterocyclic structures often play a critical role (Shalimov et al., 2016).
作用機序
Target of Action
Similar compounds have been used in proteomics research , suggesting that they may interact with proteins or other biological macromolecules.
Mode of Action
It’s worth noting that similar compounds have been involved in the synthesis of antidepressant molecules . These molecules often work by interacting with neurotransmitter systems in the central nervous system .
Biochemical Pathways
Given its potential role in the synthesis of antidepressant molecules , it may influence pathways related to neurotransmitter synthesis, release, and reuptake.
Result of Action
If it plays a role in the synthesis of antidepressant molecules , it may contribute to alleviating symptoms of depression by modulating neurotransmitter systems.
特性
IUPAC Name |
7-chloro-2-(2,5-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-11(2)14(8-10)17-9-15(19(21)23)13-6-7-16(20)12(3)18(13)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLRCFFIIOFEIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






